molecular formula C₃₁H₅₀O₂ B032994 Stigmasterol acetate CAS No. 4651-48-3

Stigmasterol acetate

Cat. No.: B032994
CAS No.: 4651-48-3
M. Wt: 454.7 g/mol
InChI Key: IZEUIYYDWBKERE-KTKRTIGZSA-N
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Description

Stigmasterol acetate is a derivative of stigmasterol, a naturally occurring phytosterol found in various plant sources such as soybeans, herbs, and tobacco. This compound is known for its potential pharmacological properties, including anti-inflammatory, anticancer, and cholesterol-lowering effects .

Mechanism of Action

Target of Action

Stigmasterol acetate primarily targets various cellular components and pathways involved in the progression of diseases such as cancer . It has been reported to have significant anti-tumor bioactivity, affecting a variety of malignancies including breast, lung, liver, and ovarian cancers . It also targets the PI3K/Akt signaling pathway and cyclin proteins and cyclin-dependent kinase (CDK) .

Mode of Action

This compound interacts with its targets to induce apoptosis, inhibit proliferation, metastasis and invasion, and induce autophagy in tumor cells . It triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to regulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . It also influences the generation of mitochondrial reactive oxygen species, which are involved in apoptosis . Furthermore, it modulates the expression of cyclin proteins and cyclin-dependent kinase (CDK), key regulators of the cell cycle .

Pharmacokinetics

It is known that phytosterols like stigmasterol are poorly absorbed, which can influence their bioavailability .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes apoptosis, inhibits proliferation, metastasis and invasion, and induces autophagy in tumor cells . These effects contribute to its anti-tumor bioactivity. Additionally, it has been reported to have anti-inflammatory, anti-diabetic, and antioxidant properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be affected by factors such as the type and source of the compound, processing and preparation methods, delivery method, food matrix, dose, time of administration, and genetic factors

Safety and Hazards

Stigmasterol acetate may cause skin irritation, and it may be harmful if absorbed through the skin, inhaled, or swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Stigmasterol holds promise as a potentially beneficial therapeutic agent for malignant tumors because of its significant anti-tumor bioactivity . It is reported that stigmasterol has anti-tumor effect in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells . The outcomes of this study should provide a new pharmacological approach for the use of stigmasterol as a key drug in the management of various illnesses, particularly in cancer therapy .

Biochemical Analysis

Biochemical Properties

Stigmasterol acetate interacts with various enzymes, proteins, and other biomolecules. It has been shown to trigger apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species . Its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to have an anti-tumor effect in a variety of malignancies by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, research on stigmasterol has shown that it exhibits significant anti-tumor bioactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound are limited, research on stigmasterol has shown that it exhibits anti-nociceptive effects in mouse models of acute and chronic pain .

Metabolic Pathways

This compound is involved in various metabolic pathways. While specific studies on the metabolic pathways of this compound are limited, research on stigmasterol has shown that it plays a key role in reducing cholesterol absorption and improving the lipid profile .

Transport and Distribution

Studies on similar compounds like stigmasterol suggest that they are widespread in plants as an important component of membranes in plant cells .

Subcellular Localization

Studies on similar compounds like stigmasterol suggest that they are localized in the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmasterol acetate can be synthesized from stigmasterol through an acetylation reaction. The process involves reacting stigmasterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of this compound is complete .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of stigmasterol from plant sources, followed by its purification and subsequent acetylation. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Stigmasterol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Stigmasterol acetate has a wide range of scientific research applications:

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUIYYDWBKERE-ZRODXFKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315192
Record name Stigmasterol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-48-3
Record name Stigmasterol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmasterol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmasterol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmasta-5,22-dien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIGMASTERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M1K7SCX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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